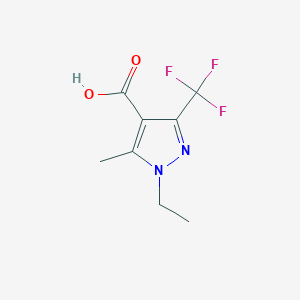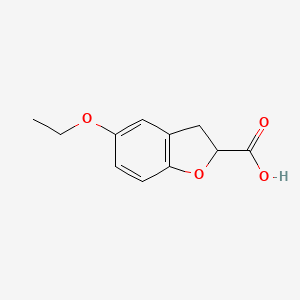
2-Oxo-N-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-氧代-N-(哌啶-4-基)-1,2-二氢吡啶-3-甲酰胺是一种在各种科学研究领域中引起关注的化合物,因为它独特的化学结构和潜在的应用。该化合物具有二氢吡啶环、哌啶部分和酰胺基团,使其成为各种化学反应和应用的多功能分子。
准备方法
合成路线和反应条件
2-氧代-N-(哌啶-4-基)-1,2-二氢吡啶-3-甲酰胺的合成通常涉及在特定条件下将二氢吡啶衍生物与哌啶衍生物反应。一种常见的方法涉及使用偶联试剂来促进酰胺键的形成。反应条件通常包括使用二氯甲烷或乙腈等溶剂,并且可能需要加热以获得所需产物。
工业生产方法
该化合物的工业生产可能涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。该过程可能包括通过重结晶或色谱法进行纯化的步骤,以获得最终产物的纯形式。
化学反应分析
反应类型
2-氧代-N-(哌啶-4-基)-1,2-二氢吡啶-3-甲酰胺可以进行各种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成不同的衍生物。
还原: 还原反应可以修饰二氢吡啶环或酰胺基团。
取代: 哌啶部分可以进行取代反应以引入不同的官能团。
常见试剂和条件
这些反应中使用的常见试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。反应条件可能根据所需产物而有所不同,但通常涉及控制温度和特定溶剂。
形成的主要产物
从这些反应中形成的主要产物取决于反应类型和所用试剂。例如,氧化可能会产生氧化衍生物,而取代反应可以将新的官能团引入哌啶部分。
科学研究应用
2-氧代-N-(piperidin-4-基)-1,2-二氢吡啶-3-甲酰胺具有多种科学研究应用,包括:
化学: 用作合成更复杂分子的结构单元。
生物学: 研究其潜在的生物活性及其与生物分子的相互作用。
医学: 研究其潜在的治疗特性,包括抗癌和抗炎作用。
工业: 用于开发新材料和化学工艺。
作用机制
2-氧代-N-(哌啶-4-基)-1,2-二氢吡啶-3-甲酰胺的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能与酶或受体结合,调节其活性并导致各种生物效应。确切的分子靶标和途径可能因具体应用和使用环境而异。
相似化合物的比较
类似化合物
4-羟基-2-喹诺酮: 这些化合物具有某些结构相似性,并以其生物活性而闻名。
含咪唑的化合物: 这些化合物也表现出多种化学和生物特性。
独特性
2-氧代-N-(哌啶-4-基)-1,2-二氢吡啶-3-甲酰胺的独特性在于其独特的二氢吡啶环、哌啶部分和酰胺基团组合。这种独特的结构使其能够参与各种化学反应,使其成为研究和工业应用中的宝贵化合物。
属性
分子式 |
C11H15N3O2 |
|---|---|
分子量 |
221.26 g/mol |
IUPAC 名称 |
2-oxo-N-piperidin-4-yl-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C11H15N3O2/c15-10-9(2-1-5-13-10)11(16)14-8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2,(H,13,15)(H,14,16) |
InChI 键 |
IVXBVPUKCIIYAW-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1NC(=O)C2=CC=CNC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


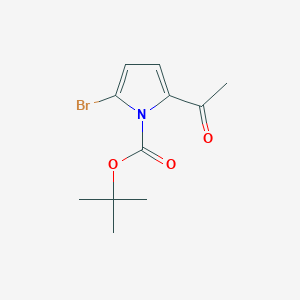
![4-(tert-Butyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11813354.png)




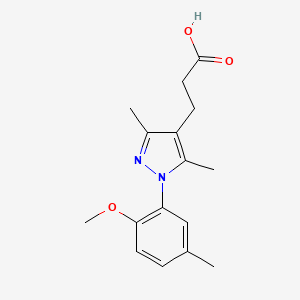

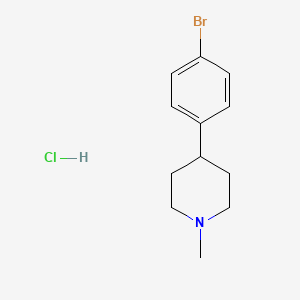
![4-(6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-YL)morpholine](/img/structure/B11813405.png)
